3-{3-[(2,5-dimethyl-3-furoyl)amino]phenyl}acrylic acid
Description
3-{3-[(2,5-Dimethyl-3-furoyl)amino]phenyl}acrylic acid is a structurally complex compound featuring a phenylacrylic acid backbone modified with a 2,5-dimethylfuroylamino substituent at the 3-position. This molecule combines aromatic, heterocyclic, and carboxylic acid functionalities, making it a candidate for diverse applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
(E)-3-[3-[(2,5-dimethylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-8-14(11(2)21-10)16(20)17-13-5-3-4-12(9-13)6-7-15(18)19/h3-9H,1-2H3,(H,17,20)(H,18,19)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBFXWUDMPQXCH-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350489 | |
| Record name | ST033721 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5826-28-8 | |
| Record name | ST033721 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3-{3-[(2,5-dimethyl-3-furoyl)amino]phenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and furoyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{3-[(2,5-dimethyl-3-furoyl)amino]phenyl}acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-{3-[(2,5-dimethyl-3-furoyl)amino]phenyl}acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Dimethylphenylacrylic Acid Derivatives ()
Compounds such as 3-(2,5-Dimethylphenyl)acrylic acid (CAS 939-57-1) and 3-(2,4-Dimethylphenyl)acrylic acid (CAS 1685-80-9) share the phenylacrylic acid core but lack the furoylamino linkage. These analogs exhibit positional isomerism in the dimethyl substitution on the phenyl ring, which affects electronic distribution and solubility. For example:
- 3-(2,5-Dimethylphenyl)acrylic acid : The para-dimethyl arrangement may enhance symmetry and crystallinity.
The absence of the furoylamino group in these analogs diminishes hydrogen-bonding capacity and lipophilicity compared to the target molecule .
Trifluoromethylphenyl Derivatives ()
- 2-{[3-(Trifluoromethyl)phenyl]-amino}isonicotinic acid (): Features a trifluoromethyl group on the phenyl ring, introducing strong electron-withdrawing effects. This increases acidity (pKa ~3.5–4.0 for similar compounds) compared to the dimethyl-substituted target compound. Its molecular weight (282.22 g/mol) is lower than the target’s estimated weight (~300–320 g/mol), impacting solubility and bioavailability .
- 3-[5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl]acrylic acid (): Contains a trifluoromethyl-decorated furyl group, enhancing acidity and lipophilicity. The dual CF3 groups likely improve metabolic stability but may introduce toxicity risks, as seen in other fluorinated compounds .
Heterocyclic Modifications
Pyrrole-Based Analogs ()
(2Z)-2-Cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid () replaces the furoyl group with a pyrrole ring. Key differences:
- Cyano Group: The α-cyano substitution increases electron-withdrawing effects, lowering the acrylic acid’s pKa (estimated ~2.5–3.0) compared to the target compound.
- Pyrrole vs. Furan : Pyrrole’s nitrogen atom enables stronger hydrogen bonding but reduces aromatic stability. This may affect interactions with biological targets or metal catalysts .
Methoxy-Substituted Analogs ()
3-(3,5-Dimethoxyphenyl)acrylic acid (CAS 16909-11-8) and 3-(3-Methoxyphenyl)acrylic acid (CAS 6099-04-3) feature methoxy groups, which are electron-donating. These groups:
- Reduce acidity (pKa ~4.5–5.0) compared to the target compound.
- Enhance solubility in polar solvents (e.g., ethanol, DMSO) but may decrease membrane permeability .
Structural and Property Comparison Table
Key Findings and Implications
Acidity Modulation: The target compound’s acidity lies between methoxy-substituted (lower acidity) and trifluoromethyl/cyano analogs (higher acidity), influenced by the dimethylfuroyl group’s moderate electron-donating effects.
Safety Considerations : Analogs with trifluoromethyl groups () exhibit higher toxicity risks (e.g., respiratory hazards), whereas the target compound’s hazards remain undefined but may require similar precautions .
This analysis underscores the importance of substituent engineering in tuning physicochemical and biological properties for targeted applications. Further experimental data on the target compound’s solubility, stability, and toxicity are needed to validate these hypotheses.
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